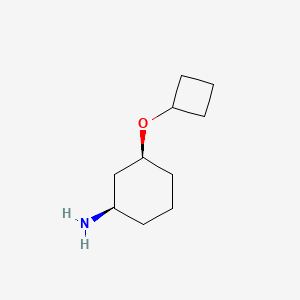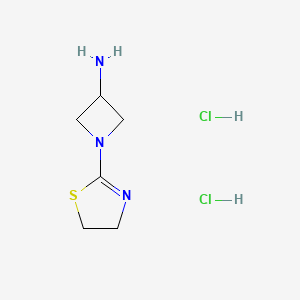![molecular formula C4H6ClFO4S B13481381 3-[(Chlorocarbonyl)oxy]propane-1-sulfonyl fluoride](/img/structure/B13481381.png)
3-[(Chlorocarbonyl)oxy]propane-1-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Chlorocarbonyl)oxy]propane-1-sulfonyl fluoride is a chemical compound with the molecular formula C4H6ClFO4S. It is known for its reactivity and utility in various chemical processes, particularly in organic synthesis and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Chlorocarbonyl)oxy]propane-1-sulfonyl fluoride typically involves the reaction of propane-1-sulfonyl fluoride with phosgene (COCl2). The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Propane-1-sulfonyl fluoride+Phosgene→3-[(Chlorocarbonyl)oxy]propane-1-sulfonyl fluoride
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents may also be employed to enhance the reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-[(Chlorocarbonyl)oxy]propane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.
Hydrolysis: In the presence of water, it can hydrolyze to form propane-1-sulfonyl fluoride and hydrochloric acid.
Reduction: The compound can be reduced to form propane-1-sulfonyl fluoride and other reduced products.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile.
Hydrolysis: Water or aqueous solutions are used as reagents, often under acidic or basic conditions to facilitate the reaction.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Nucleophilic substitution: Substituted propane-1-sulfonyl fluoride derivatives.
Hydrolysis: Propane-1-sulfonyl fluoride and hydrochloric acid.
Reduction: Reduced forms of propane-1-sulfonyl fluoride.
Aplicaciones Científicas De Investigación
3-[(Chlorocarbonyl)oxy]propane-1-sulfonyl fluoride has several applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly in the formation of sulfonyl derivatives.
Pharmaceuticals: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Biological Studies: It is employed in biochemical research to study enzyme inhibition and protein modification.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[(Chlorocarbonyl)oxy]propane-1-sulfonyl fluoride involves its reactivity towards nucleophiles. The compound acts as an electrophile, reacting with nucleophilic species to form covalent bonds. This reactivity is utilized in various chemical transformations and modifications of biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
Propane-1-sulfonyl fluoride: A precursor and related compound with similar reactivity.
Chlorosulfonyl isocyanate: Another sulfonyl-containing compound with electrophilic properties.
Methanesulfonyl chloride: A commonly used sulfonylating agent in organic synthesis.
Uniqueness
3-[(Chlorocarbonyl)oxy]propane-1-sulfonyl fluoride is unique due to its dual functional groups (chlorocarbonyl and sulfonyl fluoride), which provide distinct reactivity patterns. This makes it a versatile reagent in organic synthesis and industrial applications.
Propiedades
Fórmula molecular |
C4H6ClFO4S |
|---|---|
Peso molecular |
204.61 g/mol |
Nombre IUPAC |
3-fluorosulfonylpropyl carbonochloridate |
InChI |
InChI=1S/C4H6ClFO4S/c5-4(7)10-2-1-3-11(6,8)9/h1-3H2 |
Clave InChI |
PGIGJLPZQRESJE-UHFFFAOYSA-N |
SMILES canónico |
C(COC(=O)Cl)CS(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[Acetyl(methyl)amino]benzene-1-sulfonyl fluoride](/img/structure/B13481323.png)


![tert-butyl N-{[4-(dimethylphosphoryl)phenyl]methyl}carbamate](/img/structure/B13481341.png)
![2-{2-Azaspiro[3.3]heptan-6-yl}propan-2-ol hydrochloride](/img/structure/B13481346.png)
![1-[(4-Bromo-3-methylphenyl)methyl]piperazine](/img/structure/B13481349.png)






![1-{8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-yl}ethan-1-one](/img/structure/B13481392.png)
